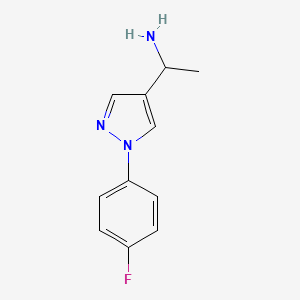

1-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 1-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine, is a derivative of the pyrazoline class, which is known for its potential pharmacological activities. The related compounds discussed in the provided papers feature a pyrazoline core with various substitutions that contribute to their molecular properties and potential as bioactive molecules. These compounds have been studied for their molecular structure, vibrational frequencies, and electronic properties, as well as their potential interactions with biological targets.

Synthesis Analysis

The synthesis of related pyrazoline compounds involves the formation of the pyrazoline ring, typically through a reaction involving an α,β-unsaturated carbonyl compound and a hydrazine derivative. The papers do not provide specific details on the synthesis of 1-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine, but similar compounds have been synthesized and characterized by spectroscopic techniques, and their structures confirmed by X-ray diffraction studies .

Molecular Structure Analysis

The molecular structure of related compounds has been optimized using computational methods such as the Gaussian09 software package, with results in agreement with experimental X-ray diffraction (XRD) data. The geometrical parameters of these compounds show that the pyrazoline ring can adopt different conformations, and the substituents influence the overall molecular geometry .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving 1-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine. However, the related compounds have been analyzed for their reactivity using molecular docking studies, suggesting that certain functional groups are crucial for binding to biological targets, indicating potential inhibitory activity against enzymes like tripeptidyl peptidase II (TPII) and kinesin spindle protein (KSP) .

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds have been extensively studied. Vibrational frequencies and assignments have been determined experimentally and theoretically, providing insight into the stability of the molecules arising from hyper-conjugative interactions and charge delocalization, as analyzed using Natural Bond Orbital (NBO) analysis. The HOMO-LUMO analysis has been used to determine charge transfer within the molecules. The molecular electrostatic potential (MEP) studies reveal regions of negative and positive charge, indicating potential sites for electrophilic and nucleophilic attacks, respectively. The first hyperpolarizability of these compounds has been calculated, suggesting their role in nonlinear optics .

Scientific Research Applications

Monoamine Oxidase Inhibition

Pyrazoline derivatives, including structures related to 1-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine, have been identified as promising scaffolds for the inhibition of Monoamine oxidase (MAO). These compounds exhibit significant activity towards MAO-A and MAO-B, enzymes implicated in various neuropsychiatric and neurodegenerative disorders. The selectivity of pyrazoline nucleus towards MAO isoenzymes is influenced by the bulkiness of the ring in specific positions of the scaffold, highlighting the importance of structural nuances in achieving therapeutic target specificity (Mathew et al., 2013).

Cytochrome P450 Inhibition

Compounds related to 1-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine have also been explored for their potential to inhibit Cytochrome P450 (CYP) isoforms, crucial for drug metabolism and the potential for drug-drug interactions. The specificity of chemical inhibitors towards various CYP isoforms is critical for understanding and predicting metabolic pathways and interactions in pharmacotherapy (Khojasteh et al., 2011).

Synthesis of Heterocycles

The reactivity and structural versatility of pyrazoline derivatives provide a foundation for synthesizing a wide array of heterocyclic compounds, including those with potential therapeutic applications. These compounds serve as valuable building blocks in the synthesis of diverse heterocyclic structures, demonstrating the scaffold's utility in drug discovery and organic chemistry (Gomaa & Ali, 2020).

Neurodegenerative Disease Management

Pyrazolines, including structures akin to 1-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine, have shown promise in managing neurodegenerative diseases such as Alzheimer’s and Parkinson’s. These compounds exhibit neuroprotective properties, including inhibitory actions against acetylcholine esterase (AChE) and monoamine oxidase (MAO), crucial targets in the pathophysiology of these disorders. Their stability and biological activity make them potential candidates for drug development in neurodegenerative disease management (Ahsan et al., 2022).

Anticancer Activity

The structural framework of pyrazoline derivatives has been explored for its anticancer potential. Various synthetic strategies have led to pyrazoline derivatives that exhibit significant biological effects against cancer cells, underscoring the scaffold’s relevance in developing new anticancer agents. Research in this area continues to evolve, with ongoing efforts to discover and optimize compounds for cancer therapy (Ray et al., 2022).

properties

IUPAC Name |

1-[1-(4-fluorophenyl)pyrazol-4-yl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3/c1-8(13)9-6-14-15(7-9)11-4-2-10(12)3-5-11/h2-8H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCLBVAKXCZNJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(N=C1)C2=CC=C(C=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601216090 |

Source

|

| Record name | 1-(4-Fluorophenyl)-α-methyl-1H-pyrazole-4-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601216090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine | |

CAS RN |

1049988-73-9 |

Source

|

| Record name | 1-(4-Fluorophenyl)-α-methyl-1H-pyrazole-4-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1049988-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorophenyl)-α-methyl-1H-pyrazole-4-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601216090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.